molecular formula C14H13BrO2 B6297686 3-Benzyloxy-5-bromobenzyl alcohol CAS No. 123926-59-0

3-Benzyloxy-5-bromobenzyl alcohol

Cat. No.: B6297686
CAS No.: 123926-59-0
M. Wt: 293.15 g/mol
InChI Key: JYQMNNRLHALBAV-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-bromobenzyl alcohol is a chemical compound that belongs to the class of benzyl alcohols. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Benzyloxy-5-bromobenzyl alcohol involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and utilizes boron reagents under mild and functional group tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-5-bromobenzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield benzaldehyde derivatives, while reduction can produce benzyl ethers .

Scientific Research Applications

3-Benzyloxy-5-bromobenzyl alcohol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Benzyloxy-5-bromobenzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxybenzyl alcohol
  • 5-Bromobenzyl alcohol
  • 3-Benzyloxy-4-bromobenzyl alcohol

Uniqueness

3-Benzyloxy-5-bromobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-bromo-5-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMNNRLHALBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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